N-Fmoc-(+/-)-3-aminohexanoic acid

Overview

Description

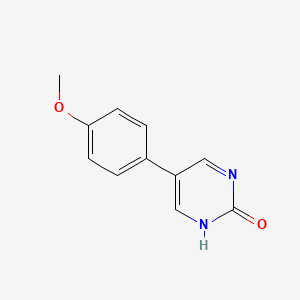

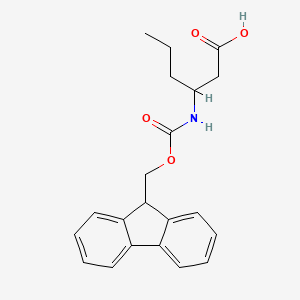

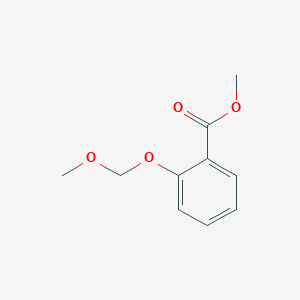

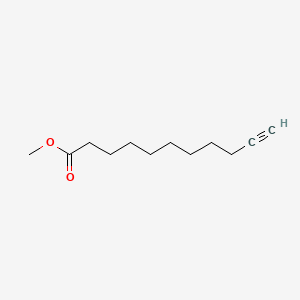

N-Fmoc-(+/-)-3-aminohexanoic acid is a type of amino acid derivative that is frequently used in peptide synthesis . The Fmoc group, short for fluorenylmethyloxycarbonyl, serves as a protective group for the amine part of the molecule during synthesis . This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

The synthesis of this compound involves the use of Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) or Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) to introduce the Fmoc group . The Fmoc group can be removed using piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Molecular Structure Analysis

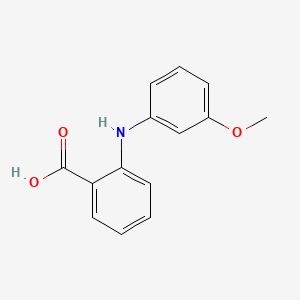

The molecular structure of this compound is characterized by the presence of the Fmoc group, which is a fluorene group with strong UV absorption properties . The sodium salts of amino acids with hydrophobic fluorenyl methyloxy carbonyl (FMOC) group and short alkyl side chains are found to have surfactant properties .Chemical Reactions Analysis

In the context of peptide synthesis, the Fmoc group is removed by base, typically piperidine . This deprotection releases a fluorene group, which can serve as a useful indicator of synthesis success due to its strong UV absorption properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by the presence of the Fmoc group . This group imparts certain characteristics to the compound, such as strong UV absorption properties .Scientific Research Applications

Synthesis of Enantiomerically Pure Amino Acids

N-Fmoc-(+/-)-3-aminohexanoic acid is used in the synthesis of enantiomerically pure amino acids. For instance, its derivative, N-Fmoc-S-Mob (S)-α-amino-e-mercaptohexanoic acid (Amh), was synthesized efficiently from (L)-lysine, demonstrating its utility in solid-phase peptide synthesis without racemization (Heeb, Aberle, & Nambiar, 1994).

Large-Scale Asymmetric Synthesis

It plays a significant role in the large-scale asymmetric synthesis of related compounds, like Fmoc‐(S)‐2‐amino‐6,6,6‐trifluorohexanoic acid. This process is vital for protein engineering and drug design, highlighting its importance in the synthesis of large amounts of enantiomerically pure compounds (Yin et al., 2019).

Fabrication of Functional Materials

Fmoc-modified amino acids, including derivatives of this compound, are crucial in the fabrication of functional materials. The hydrophobicity and aromaticity of the Fmoc group facilitate the self-organization of these molecules, leading to applications in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties (Tao, Levin, Adler-Abramovich, & Gazit, 2016).

Solid Phase Peptide Synthesis

This compound is integral in solid-phase peptide synthesis. The introduction of the Fmoc group in solid-phase peptide synthesis has enhanced the methodology significantly, leading to syntheses of biologically active peptides and small proteins (Fields & Noble, 2009).

Biopotency Enhancement in Peptide Analogues

It is used to enhance the biopotency of peptide analogues. Attachment of a hydrophobic group like Fmoc to the N-terminal of oligopeptide analogues significantly increases their biological activity, as demonstrated in studies involving phospholipid vesicles (Federwisch et al., 1992).

Antimicrobial Activity in Supramolecular Gels

Incorporation of Fmoc-functionalized amino acids into supramolecular gels has shown potential in the biomedical field, particularly in antimicrobial applications. The study of Fmoc-Lys(Fmoc)-OH in supramolecular gels exemplifies this application (Croitoriu et al., 2021).

Mechanism of Action

Target of Action

N-Fmoc-(+/-)-3-aminohexanoic acid, also known as 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid, is primarily used as a biochemical reagent . It is a type of Fmoc-amino acid, which are widely used as building blocks in peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized .

Mode of Action

The compound interacts with its targets through the process of peptide bond formation, which is a key step in peptide synthesis . The Fmoc group in the compound acts as a protective group for the amino acid during the synthesis process . It prevents unwanted side reactions from occurring, thereby ensuring the correct sequence of amino acids in the peptide chain .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis . During this process, the Fmoc group is removed, allowing the amino acid to form a peptide bond with the next amino acid in the sequence . This process is repeated until the desired peptide chain is formed .

Pharmacokinetics

For instance, the Fmoc group is stable under basic conditions but can be removed under acidic conditions .

Result of Action

The result of the compound’s action is the formation of a peptide chain with the correct sequence of amino acids . This is crucial for the function of the resulting peptide or protein, as the sequence of amino acids determines the structure and function of the peptide or protein .

Action Environment

The action of this compound is influenced by the conditions under which peptide synthesis is carried out . For instance, the pH of the environment can affect the stability of the Fmoc group and hence the efficiency of peptide synthesis . Additionally, the temperature and solvent used can also influence the efficiency of peptide synthesis .

Safety and Hazards

Future Directions

The use of Fmoc-protected amino acids like N-Fmoc-(+/-)-3-aminohexanoic acid in peptide synthesis is expected to continue due to the advantages they offer, such as high-quality building blocks and straightforward synthetic access to a broad range of peptide derivatives . The development of peptide drugs has become one of the hottest topics in pharmaceutical research, and the use of Fmoc chemistry is a key part of this trend .

properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-2-7-14(12-20(23)24)22-21(25)26-13-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,14,19H,2,7,12-13H2,1H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQAFHGLNHSVMSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201202233 | |

| Record name | 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201202233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

282524-94-1 | |

| Record name | 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]hexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=282524-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201202233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Azabicyclo[2.2.2]octane-2-methanol](/img/structure/B3050673.png)